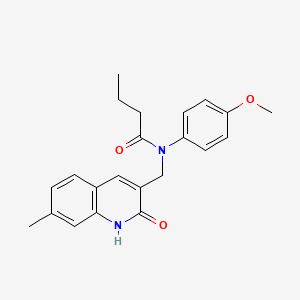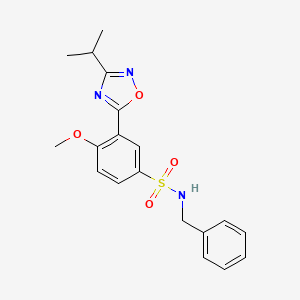
N-butyl-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide, commonly known as NBMPR, is a potent and selective inhibitor of nucleoside transporters. This compound has been widely used in scientific research to study the mechanism of action of nucleoside transporters and their role in various physiological and pathological processes.
Wirkmechanismus
The mechanism of action of NBMPR involves the inhibition of nucleoside transporters, which are membrane proteins that facilitate the uptake of nucleosides and nucleoside analogs in cells. NBMPR binds to the nucleoside transporter and prevents the transport of nucleosides and nucleoside analogs into the cell, leading to a decrease in their intracellular concentration.
Biochemical and physiological effects:
The inhibition of nucleoside transporters by NBMPR has been shown to affect various biochemical and physiological processes, including DNA synthesis, cell proliferation, and immune response. NBMPR has also been shown to enhance the cytotoxicity of nucleoside analogs in cancer cells, making it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using NBMPR in lab experiments include its potency and selectivity for nucleoside transporters, which allows for the specific inhibition of these transporters without affecting other cellular processes. However, the use of NBMPR in lab experiments is limited by its toxicity and potential off-target effects, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of NBMPR in scientific research, including the development of more potent and selective inhibitors of nucleoside transporters, the identification of new targets for NBMPR, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of NBMPR in vivo.
Synthesemethoden
The synthesis of NBMPR involves several steps, including the reaction of 4-nitrophenol with isopropylamine to form 4-nitrophenyl isopropyl carbamate, which is then reacted with butyl bromoacetate to form N-butyl-4-nitrophenylcarbamate. This compound is then reduced to N-butyl-4-aminophenylcarbamate, which is further reacted with 4-(N-isopropylsulfamoyl)phenol to form NBMPR.
Wissenschaftliche Forschungsanwendungen
NBMPR has been extensively used in scientific research to study the mechanism of action of nucleoside transporters, which are responsible for the uptake of nucleosides and nucleoside analogs in cells. The inhibition of nucleoside transporters by NBMPR has been shown to affect various physiological and pathological processes, including cancer, viral infections, and neurological disorders.
Eigenschaften
IUPAC Name |
N-butyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-4-5-10-16-15(18)11-21-13-6-8-14(9-7-13)22(19,20)17-12(2)3/h6-9,12,17H,4-5,10-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPFUGFHGAVRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7710834.png)




